But-3-yn-2-ylbenzene

Descripción

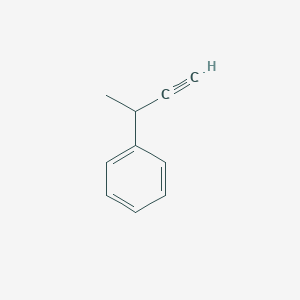

Structure

3D Structure

Propiedades

IUPAC Name |

but-3-yn-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZSDQGYELHPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341741 | |

| Record name | (1-Methyl-2-propynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4544-28-9 | |

| Record name | (1-Methyl-2-propynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Physicochemical Properties of But-3-yn-2-ylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of But-3-yn-2-ylbenzene (CAS No: 4544-28-9). Due to the limited availability of experimentally determined data for this specific compound, this document presents a combination of predicted values from computational models and detailed, generalized experimental protocols for the determination of key physicochemical properties. These protocols are widely applicable to organic compounds of this nature and can be readily adapted by researchers in a laboratory setting.

Core Physicochemical Data

The quantitative data available for But-3-yn-2-ylbenzene is summarized below. It is important to note that the boiling point and density are predicted values and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 130.19 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 4544-28-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted Boiling Point | 160.8 ± 9.0 °C | --INVALID-LINK-- |

| Predicted Density | 0.931 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Purity (Typical) | ≥95% | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Computational Chemistry Data

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 0 Ų | --INVALID-LINK-- |

| LogP | 2.4233 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 0 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the primary physicochemical properties of liquid organic compounds such as But-3-yn-2-ylbenzene.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a standard procedure in organic chemistry labs.

Apparatus:

-

Thiele tube or melting point apparatus with boiling point determination functionality

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil (for Thiele tube)

Procedure:

-

A small volume of But-3-yn-2-ylbenzene is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is heated in a Thiele tube or a suitable apparatus.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance

-

Water bath with temperature control

-

Thermometer

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂).

-

The pycnometer is emptied, dried, and then filled with But-3-yn-2-ylbenzene.

-

The pycnometer is again brought to the same temperature in the water bath, and its mass is determined (m₃).

-

The density of But-3-yn-2-ylbenzene (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's behavior in different environments.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, dimethyl sulfoxide)

Procedure:

-

Approximately 0.1 mL of But-3-yn-2-ylbenzene is added to a test tube.

-

The solvent is added in small increments (e.g., 0.1 mL at a time) up to a total of 3 mL.

-

After each addition, the mixture is agitated thoroughly.

-

Solubility is observed and recorded. A compound is generally considered "soluble" if it forms a clear, homogenous solution. Observations on partial solubility or insolubility are also noted.

-

This procedure is repeated for each of the selected solvents.

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not reveal any established signaling pathways in which But-3-yn-2-ylbenzene is known to be directly involved. This compound is primarily documented as a chemical intermediate and has been noted in studies related to its presence in plant oils and its potential as a biofuel.

In the absence of a specific signaling pathway, a generalized experimental workflow for the characterization of a novel organic compound is presented below. This workflow outlines the logical progression from synthesis to detailed physicochemical and potential biological characterization.

An In-Depth Technical Guide to the Synthesis and Characterization of But-3-yn-2-ylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of but-3-yn-2-ylbenzene, a valuable building block in organic synthesis. This document details plausible synthetic routes, experimental protocols, and in-depth characterization methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

But-3-yn-2-ylbenzene, also known as 3-phenyl-1-butyne, is an organic compound with the chemical formula C₁₀H₁₀. Its structure, featuring a terminal alkyne and a chiral center, makes it a significant precursor in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The presence of the reactive alkyne functionality allows for a wide range of chemical transformations, such as click chemistry, Sonogashira couplings, and acetylide additions.

Synthesis of But-3-yn-2-ylbenzene

The synthesis of but-3-yn-2-ylbenzene can be approached through several strategic pathways. The most common and effective methods involve the formation of the carbon-carbon bond between the phenyl-containing fragment and the butyne moiety. Two primary and highly convergent synthetic strategies are detailed below: the Grignard reaction and the Sonogashira coupling.

Method 1: Grignard Reaction

A robust method for the synthesis of but-3-yn-2-ylbenzene involves the reaction of a suitable Grignard reagent with acetophenone. To achieve the desired product, ethynylmagnesium bromide is reacted with acetophenone to form the corresponding propargyl alcohol, which is then reduced to yield the target molecule.

Step 1: Preparation of Ethynylmagnesium Bromide

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Magnesium turnings (1.2 eq) are placed in the flask.

-

A solution of ethyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide.

-

Once the Grignard reagent formation is complete, acetylene gas is bubbled through the solution to form ethynylmagnesium bromide.

Step 2: Reaction with Acetophenone

-

The flask containing the ethynylmagnesium bromide solution is cooled to 0 °C in an ice bath.

-

A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-phenylprop-2-yn-1-ol.

Step 3: Reduction of the Propargyl Alcohol (Conceptual)

Method 2: Sonogashira Coupling

The Sonogashira coupling provides a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. In a potential synthesis of but-3-yn-2-ylbenzene, a derivative of 1-phenylethanol could be coupled with a protected acetylene source.

-

To a solution of 1-bromo-1-phenylethane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.025 eq).

-

A base, typically an amine such as triethylamine or diisopropylamine (7.0 eq), is added to the mixture.

-

A protected acetylene, such as trimethylsilylacetylene (1.1 eq), is then added.

-

The reaction mixture is stirred at room temperature for 3 hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite®.

-

The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel.

-

The protecting group (e.g., trimethylsilyl) is then removed under appropriate conditions (e.g., with a fluoride source like TBAF) to yield but-3-yn-2-ylbenzene.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of but-3-yn-2-ylbenzene. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.

| Parameter | Grignard Reaction (for intermediate) | Sonogashira Coupling (general) |

| Starting Materials | Acetophenone, Ethynylmagnesium bromide | 1-Bromo-1-phenylethane, Trimethylsilylacetylene |

| Key Reagents | Anhydrous THF, NH₄Cl (aq) | Pd(PPh₃)₂Cl₂, CuI, Triethylamine |

| Reaction Time | 2-4 hours | 3 hours |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Yield | Not specified for final product | 89% (for a generic Sonogashira coupling)[1] |

Characterization of But-3-yn-2-ylbenzene

Thorough characterization is essential to confirm the identity and purity of the synthesized but-3-yn-2-ylbenzene. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts for but-3-yn-2-ylbenzene are predicted based on the analysis of its isomer, 3-phenyl-1-butyne, and general spectroscopic principles.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.5 | Doublet | ~7 | 3H |

| ≡C-H | ~2.1 | Doublet | ~2.8 | 1H |

| -CH- | ~3.7 | Doublet of Quartets | ~7, ~2.8 | 1H |

| Aromatic-H | ~7.3 | Multiplet | - | 5H |

Note: Data is based on the reported spectrum of 3-phenyl-1-butyne and may vary for but-3-yn-2-ylbenzene.[2]

The ¹³C NMR spectrum is expected to show distinct signals for the methyl, methine, acetylenic, and aromatic carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for but-3-yn-2-ylbenzene are expected to be:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch (terminal alkyne) | ~3300 | Sharp, Strong[3] |

| C≡C stretch (alkyne) | ~2100 | Sharp, Weak to Medium[3] |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-H bend (aromatic) | 690-900 | Strong |

Note: The presence of a sharp peak around 3300 cm⁻¹ is highly indicative of a terminal alkyne.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | m/z | Interpretation |

| [M]⁺ | 130.19 | Molecular Ion[4] |

| [M-CH₃]⁺ | 115 | Loss of a methyl group |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic routes to But-3-yn-2-ylbenzene.

Characterization Workflow

Caption: Workflow for the characterization of But-3-yn-2-ylbenzene.

References

An In-depth Technical Guide to the Spectroscopic Data of But-3-yn-2-ylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-yn-2-ylbenzene, with the CAS number 4544-28-9, is an organic compound featuring a benzene ring attached to a butynyl group.[1] Its chemical formula is C₁₀H₁₀ and it has a molecular weight of 130.19 g/mol .[1] The structure of this molecule, containing both aromatic and alkyne functionalities, gives rise to a unique spectroscopic profile. This guide provides a detailed overview of the expected spectroscopic data for But-3-yn-2-ylbenzene, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, the quantitative data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous compounds. This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for But-3-yn-2-ylbenzene. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Ar-H |

| ~3.80 | q | 1H | -CH(CH₃)- |

| ~2.10 | d | 1H | ≡C-H |

| ~1.60 | d | 3H | -CH(CH₃ )- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (ipso) |

| ~128.5 | Ar-C H (para) |

| ~128.0 | Ar-C H (ortho) |

| ~126.5 | Ar-C H (meta) |

| ~84 | ≡C -H |

| ~70 | -C≡ C-H |

| ~35 | -CH - |

| ~22 | -CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2100 | Weak | C≡C stretch (terminal alkyne) |

| ~1600, 1495, 1450 | Medium | Aromatic C=C ring stretch |

| ~760, 700 | Strong | Aromatic C-H bend (monosubstituted) |

MS (Mass Spectrometry) Data (Predicted)

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment Ion |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 115 | High | [M-CH₃]⁺ |

| 105 | High | [C₈H₉]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of But-3-yn-2-ylbenzene.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of But-3-yn-2-ylbenzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte's signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), may be added.

-

-

Instrument Setup:

-

The NMR spectrometer is typically operated at a proton frequency of 300-600 MHz.

-

The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include the pulse angle (typically 90°), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for sufficient signal-to-noise).

-

¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in But-3-yn-2-ylbenzene.

Methodology:

-

Sample Preparation (for a liquid sample):

-

Place a small drop of neat (undiluted) But-3-yn-2-ylbenzene onto the surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation.

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrument Setup:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

A background spectrum of the empty sample holder is recorded to subtract the absorbance of atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of But-3-yn-2-ylbenzene.

Methodology:

-

Sample Introduction:

-

For a volatile compound like But-3-yn-2-ylbenzene, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method. This allows for separation from any impurities before mass analysis.

-

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like But-3-yn-2-ylbenzene.

Caption: A logical workflow for the spectroscopic analysis of But-3-yn-2-ylbenzene.

References

But-3-yn-2-ylbenzene (CAS 4544-28-9): A Technical Overview for Chemical and Pharmaceutical Research

For researchers, scientists, and drug development professionals, But-3-yn-2-ylbenzene (CAS 4544-28-9) represents a molecule of interest with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive summary of its known properties, highlights current knowledge gaps, and suggests avenues for future investigation.

Physicochemical Properties

But-3-yn-2-ylbenzene, with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol , is a benzene derivative featuring a butynyl side chain.[1][2][3] While detailed experimental data on its physical properties remain scarce in publicly available literature, computational predictions and information from chemical suppliers offer some insights.

| Property | Value/Information | Source |

| CAS Number | 4544-28-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ | [1][2][3] |

| Molecular Weight | 130.19 g/mol | [1][2][3] |

| Synonyms | (1-Methyl-2-propyn-1-yl)benzene | [2] |

| Purity | ≥95% (as offered by suppliers) | [2][3] |

| Storage | 4°C, stored under nitrogen | [2] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |

| LogP | 2.4233 (Computed) | [2] |

| Hydrogen Bond Acceptors | 0 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Note: The lack of experimentally determined values for key parameters such as boiling point, melting point, and density underscores the need for further empirical studies to fully characterize this compound.

Spectroscopic Data

While several chemical suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS for But-3-yn-2-ylbenzene, these spectra are not readily accessible in the public domain.[4] Researchers are advised to request this information directly from suppliers for detailed structural confirmation.

Synthesis and Reactivity

An explicit, peer-reviewed experimental protocol for the synthesis of But-3-yn-2-ylbenzene is not readily found in the current literature. However, based on its chemical structure, a plausible synthetic route can be proposed. A potential method involves the nucleophilic addition of a metal acetylide (such as lithium acetylide) to acetophenone, followed by the reduction of the resulting tertiary alcohol. This general approach is a standard method in organic chemistry for the formation of propargyl alcohols and their subsequent conversion to the corresponding alkynes.

Below is a conceptual workflow for a potential synthesis of But-3-yn-2-ylbenzene.

Figure 1. A potential synthetic pathway for But-3-yn-2-ylbenzene.

The terminal alkyne and the benzylic position in But-3-yn-2-ylbenzene suggest a rich potential for various chemical transformations, making it a versatile building block in organic synthesis. The alkyne can undergo click chemistry reactions, Sonogashira coupling, and other metal-catalyzed transformations. The benzylic position can be a site for functionalization through radical or nucleophilic substitution reactions.

Biological Activity and Potential Applications

As of now, there is a significant lack of published data on the biological activity, pharmacology, and toxicology of But-3-yn-2-ylbenzene. This presents a key area for future research.

A study on a structurally related compound, S-but-3-yn-2-ylglycine, has shown it to be a mechanism-based covalent inactivator of the flavoenzyme proline dehydrogenase. This finding suggests that the but-3-yn-2-yl moiety can act as a "warhead" for targeted covalent inhibition of enzymes. This raises the intriguing possibility that But-3-yn-2-ylbenzene itself, or its derivatives, could be explored as potential enzyme inhibitors in various therapeutic areas.

The general relationship between the physicochemical properties of benzene derivatives and their biological activity is a well-established principle in medicinal chemistry.[5] Factors such as lipophilicity (indicated by LogP), molecular shape, and electronic properties play a crucial role in determining a compound's interaction with biological targets. The computed LogP of 2.4233 for But-3-yn-2-ylbenzene suggests moderate lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The following diagram illustrates a conceptual relationship for investigating the potential biological activity of this compound.

Figure 2. A proposed workflow for exploring the biological potential of But-3-yn-2-ylbenzene.

Conclusion and Future Directions

But-3-yn-2-ylbenzene is a chemical entity with confirmed basic identifiers but a significant lack of in-depth experimental characterization and biological evaluation. For researchers in drug discovery and development, this represents both a challenge and an opportunity. The immediate priorities for advancing the understanding of this molecule should be:

-

Experimental Determination of Physicochemical Properties: Acquiring accurate data for melting point, boiling point, density, and solubility is fundamental for its practical application and for building predictive models.

-

Public Dissemination of Spectroscopic Data: Detailed NMR, IR, and MS data would be invaluable for the scientific community for unambiguous identification and quality control.

-

Development and Publication of a Robust Synthetic Protocol: A detailed and reproducible synthetic method would facilitate wider access to this compound for further research.

-

Systematic Biological Screening: A comprehensive evaluation of its biological activity, including its potential as an enzyme inhibitor, is warranted. This should encompass in vitro screening against various targets, followed by cell-based assays and, if promising, in vivo studies.

The structural features of But-3-yn-2-ylbenzene suggest that it could be a valuable scaffold in medicinal chemistry. Further research is essential to unlock its full potential.

References

- 1. But-3-yn-2-ylbenzene | 4544-28-9 | EAA54428 | Biosynth [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. 4544-28-9,3-Butyn-2-ylbenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4544-28-9|But-3-yn-2-ylbenzene|BLD Pharm [bldpharm.com]

- 5. (But-3-en-2-yl)benzene | C10H12 | CID 275617 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis of (1-Methyl-2-propyn-1-yl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive structural analysis of (1-Methyl-2-propyn-1-yl)benzene, more systematically named 3-phenyl-1-butyne. This document collates spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to ensure reproducibility. The guide also includes a visual representation of the analytical workflow for structural elucidation.

Introduction

(1-Methyl-2-propyn-1-yl)benzene, or 3-phenyl-1-butyne, is an organic compound featuring a benzene ring and a terminal alkyne group. The presence of both aromatic and alkyne functionalities makes it a molecule of interest in synthetic organic chemistry, potentially serving as a building block for more complex structures. Accurate structural elucidation is paramount for its application in further research and development. This guide presents a summary of its key structural features as determined by modern spectroscopic methods.

Spectroscopic Data

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-phenyl-1-butyne.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.25-7.45 | Multiplet | - | 5H | Ar-H |

| 3.85 | Quartet | 7.0 | 1H | Ph-CH (CH₃) |

| 2.10 | Singlet | - | 1H | C≡C-H |

| 1.65 | Doublet | 7.0 | 3H | CH-CH ₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 144.0 | Ar-C (quaternary) |

| 128.5 | Ar-C H (ortho/meta) |

| 127.0 | Ar-C H (para) |

| 126.5 | Ar-C H (ortho/meta) |

| 84.0 | C ≡CH |

| 71.0 | C≡C H |

| 35.0 | Ph-C H(CH₃) |

| 22.0 | CH-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 | Strong, Sharp | ≡C-H stretch |

| 3030 | Medium | Aromatic C-H stretch |

| 2970 | Medium | Aliphatic C-H stretch |

| 2120 | Weak | C≡C stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 695, 755 | Strong | Monosubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 130 | 40 | [M]⁺ (Molecular Ion) |

| 115 | 100 | [M-CH₃]⁺ (Base Peak) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

-

Sample Preparation : Approximately 10-20 mg of 3-phenyl-1-butyne was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[1][2]

-

¹H NMR Acquisition : The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans. The spectral width was set to 12 ppm.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and 512 scans. The spectral width was set to 220 ppm.

-

Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.

-

Sample Preparation : As 3-phenyl-1-butyne is a liquid at room temperature, a neat spectrum was obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) salt plates to form a thin film.[3][4]

-

Data Acquisition : The spectrum was recorded in the range of 4000-600 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system was employed, consisting of a gas chromatograph with a capillary column coupled to a mass spectrometer with an electron ionization (EI) source.[5][6]

-

Sample Preparation : A dilute solution of 3-phenyl-1-butyne was prepared in dichloromethane. 1 µL of this solution was injected into the GC inlet.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase suitable for volatile organic compounds.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[7]

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

-

Data Processing : The total ion chromatogram (TIC) was processed to identify the peak corresponding to 3-phenyl-1-butyne. The mass spectrum for this peak was extracted, and the mass-to-charge ratios (m/z) and relative intensities of the fragment ions were determined.

Visualizations

Experimental Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of 3-phenyl-1-butyne.

Logical Relationship in Mass Spectrometry Fragmentation

Caption: Proposed fragmentation pathway for 3-phenyl-1-butyne in EI-MS.

Conclusion

The structural analysis of (1-Methyl-2-propyn-1-yl)benzene (3-phenyl-1-butyne) has been successfully performed using a combination of NMR, IR, and MS techniques. The spectroscopic data presented in this guide are consistent with the proposed structure and provide a reliable reference for researchers. The detailed experimental protocols offer a standardized approach for the characterization of this compound, ensuring data consistency and comparability across different laboratories. The provided visualizations of the experimental workflow and fragmentation pathway serve as clear and concise summaries of the analytical process and key structural relationships.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. organomation.com [organomation.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dem.ri.gov [dem.ri.gov]

- 7. bio-protocol.org [bio-protocol.org]

But-3-yn-2-ylbenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of But-3-yn-2-ylbenzene, a hydrocarbon of interest in organic synthesis. This document details its fundamental chemical properties, plausible synthetic routes, and analytical methodologies, presented in a format tailored for a scientific audience.

Core Compound Data

But-3-yn-2-ylbenzene, also known as (1-Methyl-2-propyn-1-yl)benzene, is an organic compound featuring a benzene ring attached to a butyne chain.[1] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| CAS Number | 4544-28-9 | [1][2][3] |

| Synonyms | (1-Methyl-2-propyn-1-yl)benzene | [1] |

| Purity (Typical) | ≥95% | [1] |

| Recommended Storage | 4°C, stored under nitrogen | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of but-3-yn-2-ylbenzene are not extensively documented in readily available literature, plausible and established methodologies for similar chemical structures can be described.

Plausible Synthetic Route: Sonogashira Coupling

A highly effective and common method for forming carbon-carbon bonds between aryl halides and terminal alkynes is the Sonogashira cross-coupling reaction.[2][4][5] This method is a plausible route for the synthesis of but-3-yn-2-ylbenzene.

Reaction Scheme: A Sonogashira coupling would involve the reaction of an aryl halide, such as iodobenzene, with a terminal alkyne, in this case, 1-butyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5]

General Experimental Protocol:

-

Reaction Setup: A reaction flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an anhydrous, deoxygenated solvent (e.g., THF or dioxane).

-

Addition of Reagents: The aryl halide (e.g., iodobenzene), the terminal alkyne (e.g., 1-butyne), and an amine base (e.g., triethylamine or piperidine) are added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified, commonly through flash column chromatography, to yield the desired substituted alkyne.

Analytical Characterization

The structural confirmation and purity assessment of but-3-yn-2-ylbenzene would be conducted using standard spectroscopic techniques. While specific spectra for this compound are not provided in the search results, the following methods are standard for this type of molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the different types of protons and their connectivity in the molecule. The aromatic protons would be expected in the 6.5-8.0 ppm region, while the aliphatic and acetylenic protons would appear at higher field.[6]

-

¹³C NMR: Would be used to determine the number of unique carbon atoms and their chemical environments. Aromatic carbons typically resonate in the 120-150 ppm range.[6]

-

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound by identifying the molecular ion peak.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups. A key feature for a terminal alkyne like 1-butyne (a potential reactant) is a sharp absorption peak around 3300 cm⁻¹ for the ≡C-H stretch and another around 2100 cm⁻¹ for the C≡C triple bond stretch.[7]

Visualizations

The following diagrams illustrate a plausible synthetic pathway for but-3-yn-2-ylbenzene and a general workflow for its characterization.

Caption: Plausible synthesis of But-3-yn-2-ylbenzene via Sonogashira coupling.

Caption: General experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Solubility and Stability of But-3-yn-2-ylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of But-3-yn-2-ylbenzene. Due to the limited availability of specific experimental data for this compound, this document outlines its predicted physicochemical properties based on its chemical structure. It also furnishes detailed, standardized experimental protocols for the systematic determination of its solubility and stability profiles, essential for research and development.

Physicochemical Profile of But-3-yn-2-ylbenzene

But-3-yn-2-ylbenzene (CAS No. 4544-29-9) is an organic compound with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol .[1][2] Its structure consists of a benzene ring attached to a but-3-yn-2-yl group, featuring a terminal alkyne. This structure imparts a generally nonpolar and hydrophobic character to the molecule. The presence of the terminal alkyne is a key feature, influencing its reactivity and potential instability.

Predicted Physicochemical Properties:

-

Polarity: Low, due to the predominance of hydrocarbon components.

-

Hydrogen Bonding: Does not act as a hydrogen bond donor; may act as a very weak hydrogen bond acceptor at the alkyne.

-

LogP: The predicted LogP value is 2.4233, indicating a preference for lipophilic environments.[2]

Predicted Solubility Profile

The solubility of But-3-yn-2-ylbenzene is expected to be governed by the "like dissolves like" principle. Its nonpolar nature suggests good solubility in nonpolar organic solvents and poor solubility in polar solvents, particularly water. The following table summarizes the predicted qualitative solubility in common laboratory solvents.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Insoluble | The molecule's hydrophobicity and lack of strong hydrogen bonding capabilities limit its interaction with water. |

| Methanol | Polar, Protic | Sparingly Soluble | The alkyl chain and phenyl group limit solubility in this polar protic solvent. |

| Ethanol | Polar, Protic | Moderately Soluble | The slightly larger alkyl chain of ethanol improves miscibility with the nonpolar compound compared to methanol. |

| Acetone | Polar, Aprotic | Soluble | Good miscibility is expected due to acetone's ability to dissolve a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | DMSO is a powerful solvent for a wide array of organic molecules. |

| Dichloromethane (DCM) | Nonpolar | Very Soluble | The nonpolar nature of both the solute and solvent should lead to high solubility. |

| Ethyl Acetate | Moderately Polar | Very Soluble | A versatile solvent that is expected to readily dissolve But-3-yn-2-ylbenzene. |

| Hexane | Nonpolar | Very Soluble | Strong van der Waals interactions between the nonpolar compound and hexane will promote solubility. |

Stability Profile and Potential Degradation Pathways

The stability of But-3-yn-2-ylbenzene is a critical consideration, particularly due to the presence of the terminal alkyne and the benzene ring. These functional groups are susceptible to specific degradation pathways.

| Stress Condition | Potential for Degradation | Likely Degradation Pathway(s) |

| Acidic/Basic Hydrolysis | Low to Moderate | The alkyne bond is generally stable to hydrolysis unless extreme pH and temperature are applied. The ether linkage, if present in a formulation, would be a primary target. |

| Oxidation | High | The terminal alkyne can be susceptible to oxidation, potentially leading to the formation of carboxylic acids or other oxygenated species. The benzylic position is also prone to oxidation. Microbial degradation, if relevant, would likely initiate through the oxidation of the alkyl side chain.[3] |

| Thermal Degradation | Moderate | At elevated temperatures, polymerization of the alkyne can occur. Decomposition at very high temperatures is also possible. |

| Photodegradation | Moderate to High | The aromatic ring can absorb UV light, leading to photochemical reactions. This can induce photo-oxidation by a free radical mechanism.[4][5] |

Experimental Protocols

To empirically determine the solubility and stability of But-3-yn-2-ylbenzene, the following detailed experimental protocols are recommended.

This protocol outlines the widely accepted shake-flask method for determining thermodynamic solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of But-3-yn-2-ylbenzene to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol).

-

Ensure a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations of But-3-yn-2-ylbenzene to quantify the amount dissolved in the samples.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[4][7] These studies are conducted under conditions more severe than accelerated stability testing.[5] The goal is to achieve 5-20% degradation of the active substance.[8]

-

Preparation of Stock Solution:

-

Prepare a stock solution of But-3-yn-2-ylbenzene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the sample with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature for a defined period, protected from light.

-

Thermal Degradation: Expose a solid sample of But-3-yn-2-ylbenzene and a solution sample to elevated temperatures (e.g., 70°C) for a defined period.

-

Photostability: Expose a solid sample and a solution sample to a controlled source of UV and visible light. The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Characterize the major degradation products.

-

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility and stability of a novel compound like But-3-yn-2-ylbenzene.

Caption: Workflow for experimental solubility determination.

Caption: Workflow for forced degradation stability studies.

This guide provides a foundational understanding of the likely solubility and stability characteristics of But-3-yn-2-ylbenzene and offers robust protocols for their experimental determination. These methodologies are crucial for advancing research and ensuring the quality and reliability of data in drug development and other scientific applications.

References

- 1. But-3-yn-2-ylbenzene | 4544-28-9 | EAA54428 | Biosynth [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. materialneutral.info [materialneutral.info]

- 7. longdom.org [longdom.org]

- 8. resolvemass.ca [resolvemass.ca]

Theoretical Analysis of But-3-yn-2-ylbenzene Transition States: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the transition states of but-3-yn-2-ylbenzene. While direct experimental or computational studies on this specific molecule are not extensively published, its structural similarity to other aryl-alkynes and enediynes allows for a robust predictive analysis based on well-established reaction mechanisms and computational protocols. This document outlines the most probable reaction pathways, details the computational methodologies required for their investigation, and presents the expected nature of the quantitative data.

Introduction to But-3-yn-2-ylbenzene Reactivity

But-3-yn-2-ylbenzene is an aromatic hydrocarbon containing both a phenyl ring and an alkyne functional group.[1] Its structure is closely related to the core components of enediyne compounds, which are known for their unique reactivity, particularly their ability to undergo thermal rearrangements to form highly reactive diradical species.[2][3] The most relevant of these reactions for theoretical study is the Bergman cyclization.[4] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms, transition states, and energetics of such reactions.[2][5]

Proposed Reaction Pathways and Transition States

The primary reaction pathway anticipated for a molecule with the structural motifs of but-3-yn-2-ylbenzene is a variation of the Bergman cyclization. This reaction involves the cycloaromatization of an enediyne or a related system to produce a p-benzyne diradical.[1] For aryl-substituted enediynes, an alternative C1-C5 cyclization has also been computationally proposed and observed.

Bergman-type Cyclization (C1-C6)

The classical Bergman cyclization involves a 1,6-diyne system.[4] While but-3-yn-2-ylbenzene is not a classical enediyne, under thermal conditions, it could potentially dimerize or react with another unsaturated molecule to form a precursor that can then undergo a Bergman-type cyclization. The key transition state in this pathway would involve the formation of a new carbon-carbon bond between the two alkyne carbons, leading to a bicyclic aromatic diradical. Phenyl substitution has been shown to increase the activation barrier for this type of cyclization due to steric hindrance.

C1-C5 Cyclization

For terminal aryl-substituted enediynes, computational studies have shown that a C1-C5 cyclization can be a competing, and sometimes favored, pathway. This reaction is thought to be enhanced by the stabilization of the resulting radical by the neighboring aryl group. This pathway would lead to the formation of indene derivatives after hydrogen abstraction.

The following diagram illustrates the logical relationship between but-3-yn-2-ylbenzene and its potential cyclization pathways.

Computational Methodology (Experimental Protocols)

To theoretically investigate the transition states of but-3-yn-2-ylbenzene, a systematic computational protocol is required. Density Functional Theory (DFT) is the most common and effective method for these types of studies.

Geometry Optimization

The first step involves optimizing the geometries of the reactant (but-3-yn-2-ylbenzene), the proposed transition states, and the final products.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is widely used and has been shown to provide reliable results for enediyne cyclizations. Other functionals like BLYP or newer, dispersion-corrected functionals (e.g., wB97X-D) can also be employed.[1][6]

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or 6-31G+(d,p), is a common starting point. For higher accuracy, a larger basis set like 6-311G++(d,p) is recommended.[6]

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.

Transition State Search

Locating the transition state (a first-order saddle point on the potential energy surface) is a critical step.

-

Method: Synchronous Transit-Guided Quasi-Newton (STQN) methods, such as QST2 or QST3, or eigenvector-following methods are standard.

-

Initial Guess: A good initial guess for the transition state geometry is crucial. This can be generated by interpolating between the reactant and product structures or by using chemical intuition to distort the reactant geometry towards the expected transition state.

Frequency Calculations

Once a stationary point is located, a frequency calculation must be performed to characterize it.

-

Purpose:

-

To confirm that a minimized structure is a true minimum (zero imaginary frequencies).

-

To verify that a transition state is a true first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

-

To calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

-

Intrinsic Reaction Coordinate (IRC) Calculations

An IRC calculation is performed to confirm that the located transition state connects the desired reactant and product.

-

Purpose: This calculation follows the reaction pathway downhill from the transition state in both forward and reverse directions to ensure it leads to the correct reactant and product minima.

The following diagram outlines the typical workflow for a computational study of a reaction mechanism.

Data Presentation

The results of these computational studies are typically summarized in tables that allow for easy comparison of energies and key geometric parameters.

Calculated Energetics

This table would summarize the calculated activation and reaction energies for the proposed pathways. Energies are typically reported in kcal/mol.

| Reaction Pathway | Level of Theory | ΔE‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | ΔHrxn (kcal/mol) |

| Bergman-type (C1-C6) | B3LYP/6-31G(d) | TBD | TBD | TBD | TBD |

| B3LYP/6-311+G(d,p) | TBD | TBD | TBD | TBD | |

| C1-C5 Cyclization | B3LYP/6-31G(d) | TBD | TBD | TBD | TBD |

| B3LYP/6-311+G(d,p) | TBD | TBD | TBD | TBD |

TBD: To Be Determined by calculation.

Key Geometric Parameters of Transition States

This table would detail the critical bond lengths and angles in the calculated transition state structures. For a Bergman-type cyclization, the distance between the two reacting carbon atoms is a key parameter.[6]

| Geometric Parameter | Transition State | B3LYP/6-31G(d) | B3LYP/6-311+G(d,p) |

| C1-C6 Distance (Å) | TS1 | TBD | TBD |

| C1-C5 Distance (Å) | TS2 | TBD | TBD |

| C-C≡C Angle 1 (°) | TS1 | TBD | TBD |

| C-C≡C Angle 2 (°) | TS1 | TBD | TBD |

TBD: To Be Determined by calculation.

Conclusion

Theoretical studies are indispensable for understanding the reactivity and transition states of molecules like but-3-yn-2-ylbenzene. Based on the extensive research on related enediyne systems, it is proposed that this molecule's reactivity is likely dominated by thermal cyclization pathways, such as the Bergman-type and C1-C5 cyclizations. The computational protocols outlined in this guide, centered around Density Functional Theory, provide a robust framework for determining the operative reaction mechanisms, elucidating the geometries of the transition states, and quantifying the associated energy barriers. The resulting data will be crucial for researchers in organic synthesis, materials science, and drug development who wish to harness or mitigate the reactivity of such compounds.

References

- 1. DFT study of the Bergman cyclization of several enediynes - American Chemical Society [acs.digitellinc.com]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. Bergman Cyclization [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - PMC [pmc.ncbi.nlm.nih.gov]

But-3-yn-2-ylbenzene: A Synthetic Building Block, Not a Constituent of Plant Seed Oil

Extensive review of scientific literature and chemical databases reveals no evidence to support the presence of But-3-yn-2-ylbenzene as a naturally occurring hydrocarbon in plant seed oil. This compound is recognized within the scientific community as a synthetic building block, utilized in various organic chemistry applications, rather than a product of natural biosynthesis in plants.

The inquiry into its properties as a plant-derived compound appears to be based on a mistaken premise. Therefore, a technical guide detailing its quantitative data from plant sources, experimental protocols for its extraction from seeds, and its role in biological signaling pathways cannot be constructed. The foundational information required for such a document—its natural occurrence in flora—is absent from the current body of scientific knowledge.

For researchers, scientists, and drug development professionals, it is crucial to focus on compounds with established natural origins or well-documented synthetic pathways that are relevant to their field of study. While the exploration of novel natural products is a vital area of research, But-3-yn-2-ylbenzene does not currently fall into this category. Its utility is established in the realm of chemical synthesis, where it serves as a valuable precursor for more complex molecules.

Exploring the Potential Molecular Mechanisms of But-3-yn-2-ylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-yn-2-ylbenzene is a small aromatic alkyne with a chemical structure that suggests a potential for significant biological activity. While direct experimental data on its molecular mechanisms are limited, its constituent functional groups—a phenyl ring and a terminal alkyne—are known to undergo specific metabolic transformations and interactions with biological macromolecules. This technical guide explores the potential molecular mechanisms of But-3-yn-2-ylbenzene, drawing upon established principles of xenobiotic metabolism and toxicology. We will delve into hypothetical pathways of bioactivation, potential interactions with key cellular enzymes like Cytochrome P450s, and the possibility of covalent modification of proteins. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the biological activities and potential toxicities of small phenylalkyne compounds.

Introduction

But-3-yn-2-ylbenzene (CAS No. 4544-28-9) is an organic compound featuring a benzene ring attached to a butynyl group. Its simple structure belies a potential for complex biological interactions. The presence of an aromatic ring and a terminal alkyne moiety suggests that this molecule could be a substrate for and/or an inhibitor of metabolic enzymes, and may have the capacity to form covalent adducts with cellular macromolecules. Understanding these potential molecular mechanisms is crucial for assessing its pharmacological and toxicological profile. This guide will present a hypothesis-driven exploration of these mechanisms based on the known biochemistry of its structural components.

Physicochemical Properties of But-3-yn-2-ylbenzene

A summary of the key physicochemical properties of But-3-yn-2-ylbenzene is presented in Table 1. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ | ChemScene[1] |

| Molecular Weight | 130.19 g/mol | ChemScene[1] |

| CAS Number | 4544-28-9 | ChemScene[1] |

| SMILES | CC(C#C)C1=CC=CC=C1 | ChemScene[1] |

| Synonyms | (1-Methyl-2-propyn-1-yl)benzene | ChemScene[1] |

Potential Molecular Mechanisms of Action

The molecular mechanisms of But-3-yn-2-ylbenzene are likely dictated by the metabolic fate of its phenyl and terminal alkyne functionalities. The following sections outline the hypothetical pathways.

Metabolism of the Phenyl Group: Bioactivation to Reactive Intermediates

The phenyl group of But-3-yn-2-ylbenzene is a likely target for oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1, which are known to metabolize polycyclic aromatic hydrocarbons.[2][3][4] This metabolic process, termed bioactivation, can lead to the formation of highly reactive electrophilic intermediates.

A primary pathway involves the formation of an arene oxide (epoxide) on the benzene ring.[5] This epoxide is a reactive electrophile that can have several fates:

-

Detoxification: The epoxide can be hydrolyzed by epoxide hydrolase to a non-reactive trans-dihydrodiol. It can also be conjugated with glutathione (GSH) either spontaneously or catalyzed by glutathione S-transferases (GSTs).

-

Toxicity/Carcinogenicity: The arene oxide can rearrange to form a phenol. More critically, it can covalently bind to nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins, leading to cytotoxicity and genotoxicity. The formation of diol epoxides from further metabolism of dihydrodiols is a well-established mechanism for the carcinogenicity of many aromatic hydrocarbons.[2][3][4]

Metabolism and Interaction of the Terminal Alkyne: Enzyme Inhibition and Covalent Modification

The terminal alkyne moiety of But-3-yn-2-ylbenzene is a key functional group that can mediate significant biological effects. Terminal alkynes are well-documented as mechanism-based inhibitors of CYP enzymes.[1][6][7]

The proposed mechanism involves the oxidation of the alkyne by a CYP enzyme to a highly reactive ketene intermediate.[7] This ketene can then covalently bind to a nucleophilic residue within the active site of the enzyme, leading to its irreversible inactivation. This "suicide inhibition" can have profound effects on the metabolism of other drugs and endogenous compounds.

Furthermore, the terminal alkyne itself can act as a latent electrophile and react directly with nucleophilic amino acid residues in proteins, such as the thiol group of cysteine.[8] This can lead to the formation of a stable thioether bond, resulting in covalent modification and potential alteration of protein function.

Experimental Protocols for Investigating the Hypothesized Mechanisms

To validate the proposed molecular mechanisms of But-3-yn-2-ylbenzene, a series of in vitro and in cellulo experiments can be conducted.

In Vitro Metabolism Studies with Liver Microsomes

-

Objective: To determine if But-3-yn-2-ylbenzene is a substrate and/or inhibitor of CYP enzymes.

-

Methodology:

-

Incubate But-3-yn-2-ylbenzene with human or rat liver microsomes in the presence of an NADPH-generating system.

-

Analyze the reaction mixture at various time points using LC-MS/MS to identify potential metabolites (e.g., hydroxylated derivatives, diols).

-

To assess CYP inhibition, co-incubate But-3-yn-2-ylbenzene with known CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) and measure the formation of their respective metabolites. A decrease in metabolite formation would indicate inhibition.

-

To investigate mechanism-based inhibition, pre-incubate the microsomes with But-3-yn-2-ylbenzene and NADPH before adding the probe substrate. A time- and concentration-dependent loss of enzyme activity that is not restored by dialysis would be indicative of suicide inhibition.

-

Covalent Binding Studies

-

Objective: To determine if But-3-yn-2-ylbenzene or its metabolites covalently bind to proteins.

-

Methodology:

-

Incubate radiolabeled ([³H] or [¹⁴C]) But-3-yn-2-ylbenzene with liver microsomes and an NADPH-generating system.

-

After incubation, precipitate the proteins using a solvent like methanol or trichloroacetic acid.

-

Wash the protein pellet extensively to remove any non-covalently bound radioactivity.

-

Quantify the remaining radioactivity in the protein pellet using liquid scintillation counting. An increase in radioactivity in the presence of NADPH would suggest metabolism-dependent covalent binding.

-

To identify the protein targets, the radiolabeled protein adducts can be separated by SDS-PAGE and visualized by autoradiography.

-

Summary and Future Directions

This technical guide has outlined the potential molecular mechanisms of But-3-yn-2-ylbenzene based on the known reactivity of its phenyl and terminal alkyne functional groups. The primary hypothesized pathways involve:

-

Metabolic activation of the phenyl ring by CYP enzymes to form reactive epoxides, which can lead to macromolecular adduct formation.

-

Mechanism-based inactivation of CYP enzymes and direct covalent modification of proteins by the terminal alkyne moiety.

These hypotheses provide a solid foundation for future experimental investigations. For researchers in drug discovery, understanding these potential liabilities is critical. The presence of a terminal alkyne, while useful as a synthetic handle for "click chemistry," can also be a liability due to its potential for CYP inhibition and covalent binding. Future studies should focus on the experimental validation of these proposed pathways to fully elucidate the pharmacological and toxicological profile of But-3-yn-2-ylbenzene and similar small phenylalkyne compounds. This knowledge will be invaluable for the rational design of safer and more effective chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inactivation of cytochrome P450s 2B1, 2B4, 2B6, and 2B11 by arylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of But-3-yn-2-ylbenzene in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of But-3-yn-2-ylbenzene in Sonogashira coupling reactions. This versatile terminal alkyne serves as a key building block in the synthesis of a wide array of substituted alkynes, which are pivotal intermediates in medicinal chemistry and materials science. The protocols outlined below cover both traditional copper-co-catalyzed and modern copper-free Sonogashira coupling conditions, enabling researchers to select the most suitable method for their specific synthetic needs.

Introduction to Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and, in its classic form, a copper(I) co-catalyst in the presence of an amine base.[1] The mild reaction conditions and tolerance of a broad range of functional groups have made the Sonogashira coupling an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2]

But-3-yn-2-ylbenzene, with its terminal alkyne functionality attached to a secondary benzylic carbon, is a valuable substrate for these reactions, leading to the formation of internal alkynes with a chiral center.

Reaction Mechanisms

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.

Copper-Co-catalyzed Sonogashira Coupling:

The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.

Copper-Free Sonogashira Coupling:

In the absence of a copper co-catalyst, the mechanism is believed to proceed as follows:

-

Oxidative Addition: Similar to the copper-co-catalyzed reaction, the Pd(0) catalyst reacts with the aryl halide.

-

Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium acetylide.

-

Reductive Elimination: The diarylalkynylpalladium(II) complex then undergoes reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.

Data Presentation: Quantitative Yields in Sonogashira Coupling

The following tables summarize representative yields for the Sonogashira coupling of alkynes structurally similar to But-3-yn-2-ylbenzene with various aryl halides under different reaction conditions. These data provide a valuable reference for anticipating reaction outcomes and optimizing conditions.

Table 1: Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides

Reaction Conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol) in THF at 80 °C for 6 hours.[3]

| Entry | Aryl Bromide | Product | Yield (%)[3] |

| 1 | 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)but-3-yn-2-ol | 86 |

| 2 | 4-Bromoaniline | 2-Methyl-4-(4-aminophenyl)but-3-yn-2-ol | 85 |

| 3 | 4-Bromo-N,N-dimethylaniline | 2-Methyl-4-(4-(dimethylamino)phenyl)but-3-yn-2-ol | 92 |

| 4 | 4-Bromoanisole | 2-Methyl-4-(4-methoxyphenyl)but-3-yn-2-ol | 88 |

| 5 | 1-Bromo-4-(trifluoromethoxy)benzene | 2-Methyl-4-(4-(trifluoromethoxy)phenyl)but-3-yn-2-ol | 85 |

| 6 | 4-Bromobenzonitrile | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzonitrile | 95 |

| 7 | Methyl 4-bromobenzoate | Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate | 91 |

| 8 | 1-Bromo-4-nitrobenzene | 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | 93 |

| 9 | 1-Bromo-4-chlorobenzene | 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol | 82 |

| 10 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol | 84 |

| 11 | 1-Bromo-2-methylbenzene | 2-Methyl-4-(o-tolyl)but-3-yn-2-ol | 81 |

| 12 | 1-Bromo-3-methylbenzene | 2-Methyl-4-(m-tolyl)but-3-yn-2-ol | 85 |

| 13 | 1-Bromo-4-methylbenzene | 2-Methyl-4-(p-tolyl)but-3-yn-2-ol | 89 |

| 14 | 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | 87 |

| 15 | 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | 78 |

Table 2: Copper-Co-catalyzed Sonogashira Coupling of Phenylacetylene with Aryl Iodides

Reaction Conditions: Aryl iodide (1.0 equiv), Phenylacetylene (1.1 equiv), NS-MCM-41-Pd (0.1 mol%), CuI (0.2 mol%), PPh₃ (0.2 mol%), Et₃N (3.0 equiv) at 50 °C for 3 hours.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | Diphenylacetylene | 98 |

| 2 | 4-Iodotoluene | 1-Methyl-4-(phenylethynyl)benzene | 96 |

| 3 | 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 95 |

| 4 | 4-Iodobenzonitrile | 4-(Phenylethynyl)benzonitrile | 92 |

| 5 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 94 |

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of But-3-yn-2-ylbenzene with an Aryl Bromide

This protocol is adapted from a procedure for a structurally similar alkyne and is expected to provide good to excellent yields.[3]

Materials:

-

But-3-yn-2-ylbenzene

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol %), and tri(p-tolyl)phosphine (0.06 mmol, 6 mol %).

-

Add anhydrous THF (5 mL) to the flask.

-

Add But-3-yn-2-ylbenzene (1.2 mmol, 1.2 equiv) and DBU (3.0 mmol, 3.0 equiv) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Co-catalyzed Sonogashira Coupling of But-3-yn-2-ylbenzene with an Aryl Iodide

This protocol is a standard procedure for copper-co-catalyzed Sonogashira reactions and is expected to be efficient for the coupling of But-3-yn-2-ylbenzene with aryl iodides.

Materials:

-

But-3-yn-2-ylbenzene

-

Aryl iodide

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol %), and copper(I) iodide (0.04 mmol, 4 mol %).

-